molecular formula C7H6Br2O B1589524 3,4-Dibromoanisole CAS No. 62415-74-1

3,4-Dibromoanisole

Cat. No. B1589524
CAS RN: 62415-74-1
M. Wt: 265.93 g/mol
InChI Key: NTZLWIFNHUJNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromoanisole, also known as 1,2-Dibromo-4-methoxybenzene, is a chemical compound with the molecular formula C7H6Br2O and a molecular weight of 265.93 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromoanisole consists of a benzene ring substituted with two bromine atoms and one methoxy group . The exact positions of these substituents could not be found in the available resources.


Physical And Chemical Properties Analysis

3,4-Dibromoanisole is a solid compound with a density of 1.823 g/cm3 at 20°C . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Application in Organic Photovoltaic Devices

  • 4-Bromoanisole, a close relative of 3,4-Dibromoanisole, is used as a processing additive in organic photovoltaic devices. It controls phase separation and purity in polymer-polymer blends, improving device morphology (Liu et al., 2012).

Role in Environmental Fate and Phytovolatilization

  • 2,4-Dibromoanisole, structurally analogous to 3,4-Dibromoanisole, shows significant volatilization and bioaccumulation in rice plants. Its environmental fate, including phytovolatilization, highlights the importance of bromoanisoles in atmospheric emissions (Zhang et al., 2020).

Synthesis of Thermal Paper Dyes

  • 4-Bromo-3-methylanisole, related to 3,4-Dibromoanisole, is crucial in synthesizing black fluorane dye, a key component in manufacturing thermal papers. A modular microreaction system offers a superior method for its synthesis, enhancing efficiency and reducing byproducts (Xie et al., 2020).

Study in Marine Bioaccumulation

  • Studies on various brominated bioaccumulative compounds, including 4,6-dibromo-2-(2',4'-dibromo)phenoxyanisole (related to 3,4-Dibromoanisole), provide insights into marine bioaccumulation. Understanding these compounds is crucial for assessing environmental and food safety impacts (Vetter & Jun, 2003).

Air-Water Exchange in Marine Environments

  • Bromoanisoles like 2,4-dibromoanisole play a significant role in air-water exchange processes in marine environments. Their study is vital for understanding the global cycles of bromophenols and bromoanisoles (Bidleman et al., 2014).

Impact in Wine Contamination

  • 2,4,6-Tribromoanisole, a compound structurally related to 3,4-Dibromoanisole, has been identified in wines with "musty" off-odors. Understanding its formation and contamination pathways is crucial for quality control in the wine industry (Chatonnet et al., 2004).

Use in Dissociative Electron Attachment Studies

  • Research on compounds like 2,4,6-tribromoanisole, a relative of 3,4-Dibromoanisole, in dissociative electron attachment studies, is important for rapid detection in industries such as wine and pharmaceuticals. These studies provide insights into the molecular interactions and decay channels of such compounds (Asfandiarov et al., 2017).

Enhancement of Aromatic Bromination Reactions

  • Cyclodextrins have been shown to modify the reaction outcomes of anisole and similar compounds by favoring bromination at specific positions. This has implications for the efficiency and selectivity of bromination reactions in chemical synthesis (Dumanski et al., 2003).

Safety And Hazards

3,4-Dibromoanisole should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

1,2-dibromo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZLWIFNHUJNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464479
Record name 3,4-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromoanisole

CAS RN

62415-74-1
Record name 1,2-Dibromo-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62415-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-dibromo-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromoanisole
Reactant of Route 2
Reactant of Route 2
3,4-Dibromoanisole
Reactant of Route 3
Reactant of Route 3
3,4-Dibromoanisole
Reactant of Route 4
Reactant of Route 4
3,4-Dibromoanisole
Reactant of Route 5
Reactant of Route 5
3,4-Dibromoanisole
Reactant of Route 6
Reactant of Route 6
3,4-Dibromoanisole

Citations

For This Compound
16
Citations
B Andersh - The Chemical Educator, 2000 - Springer
The use of molecular modeling for predicting chemical reactivity has been highly successful in the industrial and academic research communities. For this reason, increased emphasis …
Number of citations: 4 link.springer.com
MP Doyle, MA Van Lente, R Mowat… - The Journal of Organic …, 1980 - ACS Publications
Aromatic amines undergo oxidativesubstitution with copper (II) bromide that is in competition with substitutive deamination when these reactions are performed with tert-butyl nitrite. …
Number of citations: 45 pubs.acs.org
SW Landvatter, DJ Schauer, KT Garnes… - Journal of Labelled …, 2001 - Wiley Online Library
Transition metal‐activated borohydride exchange resin and borodeuteride exchange resin have been prepared and used for the selective reductive deuteration of aryl bromides. This …
JP DIRLAM - 1969 - search.proquest.com
In 1960 Bartlett and Giddings'*'published their work on the benzonorbornenyl system. This marked the beginning of extensive solvolytic investigations in benzonorbornenyl derivatives. …
Number of citations: 0 search.proquest.com
M Unger, L Asplund, G Marsh, Ö Gustafsson - Chemosphere, 2010 - Elsevier
A previously unidentified yet abundant substituted polybrominated diphenyl ether (PBDE) was isolated from a northern bottlenose whale (Hyperoodon ampullatus) found dead in the …
Number of citations: 14 www.sciencedirect.com
TD Bluemke, T Klatt, K Koszinowski… - Angewandte Chemie …, 2012 - Wiley Online Library
In-sertion of metal: Catalytic amounts of InCl 3 allow the insertion of aluminum and zinc into aromatic 1, 2-dibromides or 1, 2-bromotriflates (see scheme). These 1, 2-dimetallic species …
Number of citations: 43 onlinelibrary.wiley.com
K Yamazaki, Y Nakamura, Y Kondo - The Journal of Organic …, 2003 - ACS Publications
Polymer-supported, palladium-catalyzed cyclization reactions effectively synthesized indolecarboxylates. Palladium-catalyzed carbon−carbon bond-forming reactions of immobilized …
Number of citations: 107 pubs.acs.org
DV Braddon - 1971 - search.proquest.com
Feproduced with permission of the copyright owner, Further reproduction prohibited without permission, is evidence for participation during the rate determining transition state. The lack …
Number of citations: 4 search.proquest.com
MP Doyle, B Siegfried, JF Dellaria Jr - The Journal of Organic …, 1977 - ACS Publications
Alkyl nitrites and anhydrouscopper (II) halides rapidly convert arylamines into aryl chlorides and bromides in high yield. One molar equivalent of alkyl nitrite and 0.5 molar equivof …
Number of citations: 319 pubs.acs.org
S Gumus - 2018 - digitalcommons.wku.edu
Bromoarenes are important aromatic building blocks that are commonly used to synthesize various functional compounds in pharmaceutical, agrochemical and related industries. 1, 2 …
Number of citations: 0 digitalcommons.wku.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.